Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
CAS No.: 1643412-32-1
Cat. No.: VC3115993
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1643412-32-1 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-14-5-7(2)12-8(3)10(14)13-9/h5-6H,4H2,1-3H3 |
| Standard InChI Key | JUHYMBSXMWVFDT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(N=C(C2=N1)C)C |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(N=C(C2=N1)C)C |
Introduction
Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate is a complex organic compound belonging to the imidazopyrazine class. This compound is characterized by its unique molecular structure, which includes an imidazo[1,2-a]pyrazine core with methyl groups at positions 6 and 8, and an ethyl carboxylate group attached at position 2. The compound's hydrobromide form is also notable, with a molecular formula of C11H14BrN3O2 and a molecular weight of 300.15 g/mol .
Synthesis and Preparation
While specific synthesis methods for Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler pyrazine or imidazole derivatives. These processes typically include condensation reactions, alkylation, and carboxylation steps.
Related Compounds and Research Findings
Related compounds, such as Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, have been studied for their chemical properties and potential applications. This compound has a molecular weight of 348.98 g/mol and is used in various chemical reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume